molecular formula C12H9NS B359051 8-(Prop-2-yn-1-ylsulfanyl)quinoline CAS No. 66486-99-5

8-(Prop-2-yn-1-ylsulfanyl)quinoline

Cat. No.: B359051
CAS No.: 66486-99-5
M. Wt: 199.27g/mol
InChI Key: KJBHNUVPYJEVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Prop-2-yn-1-ylsulfanyl)quinoline is a synthetic quinoline derivative engineered for advanced research applications. This compound features a quinoline core, a privileged scaffold in medicinal chemistry, functionalized with a prop-2-yn-1-ylsulfanyl moiety at the 8-position. The strategic incorporation of both sulfur and alkyne functional groups makes this molecule a highly versatile and valuable building block for chemical biology, materials science, and drug discovery. The primary research value of this compound lies in its potential as a multifunctional synthetic intermediate. The alkyne group is a key handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling efficient, modular conjugation to azide-containing molecules for the synthesis of complex derivatives, bioconjugates, or chemical probes . Concurrently, the sulfur-based thioether linkage can influence the electronic properties of the quinoline system and contribute to metal coordination, which is valuable for developing catalysts or functional materials. The rigid, planar quinoline structure is known to be incorporated into systems with interesting optical properties, such as organic light-emitting diodes (OLEDs) and sensors . In pharmaceutical research, quinoline derivatives are extensively investigated for a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties . This specific derivative serves as a key precursor in the design and synthesis of novel compounds for such biological evaluations. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

66486-99-5

Molecular Formula

C12H9NS

Molecular Weight

199.27g/mol

IUPAC Name

8-prop-2-ynylsulfanylquinoline

InChI

InChI=1S/C12H9NS/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2

InChI Key

KJBHNUVPYJEVND-UHFFFAOYSA-N

SMILES

C#CCSC1=CC=CC2=C1N=CC=C2

Canonical SMILES

C#CCSC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • 8-TSQ (8-(p-Toluenesulfonylamino)-quinoline): Contains a sulfonamide group at the 8-position, enhancing hydrogen-bonding capacity. Used in diabetes induction studies via chelation .
  • 8-AzaBINOL Derivatives (e.g., 8-(naphth-1-yl)quinoline): Substituted with aryl groups, enabling π-stacking interactions. Exhibits antiviral activity against HIV-1 (4–9 µM efficacy) .
  • 2-Sulfonylquinolines: Sulfonyl groups at the 2-position confer distinct electronic effects and serve as building blocks for complex molecules .
  • Piperazine-Substituted Quinolines (e.g., 8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline): Piperazine moieties enhance solubility and receptor binding, common in CNS-targeting drugs .

Table 1: Structural Comparison

Compound Substituent Position/Group Key Functional Features
8-(Prop-2-yn-1-ylsulfanyl)quinoline 8-S-(CH₂-C≡CH) Propargylsulfanyl, potential thiol reactivity
8-TSQ 8-SO₂NH-(p-tolyl) Sulfonamide, chelating agent
8-(Naphth-1-yl)quinoline 8-aryl (naphthyl) Aromatic stacking, antiviral
2-Sulfonylquinoline 2-SO₂R Electrophilic sulfonyl group
8-(Piperazin-1-yl)quinoline 8-SO₂-(piperazine) Basic piperazine, improved solubility

Physical and Optical Properties

  • This compound: Limited data; propargyl groups may enhance fluorescence via conjugation.
  • Benzoimidazolylquinolines (e.g., 8-(2-methoxyphenyl)quinoline): Exhibit strong fluorescence due to extended π-systems .

Preparation Methods

Classical Skraup Reaction

In the traditional Skraup synthesis, aniline reacts with glycerol under sulfuric acid catalysis. Dehydration of glycerol generates acrolein in situ, which undergoes Michael addition with aniline, followed by cyclization and oxidation to yield quinoline. For 8-substituted quinolines, the use of ortho-substituted anilines is critical. For example:

3-Chloro-2-methylaniline+AcroleinH2SO4Δ7-Chloro-8-methylquinoline(Yield: 58–76%)[2]\text{3-Chloro-2-methylaniline} + \text{Acrolein} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{7-Chloro-8-methylquinoline} \quad (\text{Yield: 58–76\%})

Adaptation for 8-(Prop-2-yn-1-ylsulfanyl)quinoline :

  • Starting Material : 2-Aminothiophenol or 2-amino-5-mercaptoaniline could serve as the aniline precursor to introduce sulfur at the 8-position.

  • Cyclization : React with acrolein in mineral oil (e.g., vacuum gas oil) at 100–200°C using dodecylbenzenesulfonic acid (1–7 wt%) as a catalyst.

  • Oxidation : Post-cyclization oxidation with nitrobenzene or FeCl₃ converts dihydroquinoline intermediates to the aromatic system.

Table 1 : Skraup Reaction Conditions for Substituted Quinolines

Aniline DerivativeAldehydeCatalystTemperature (°C)Yield (%)Product
3-Chloro-2-methylanilineAcroleinDodecylbenzenesulfonic acid150–20058–767-Chloro-8-methylquinoline
2-ChloroanilineCrotonaldehydeH₂SO₄120–180578-Chloro-2-methylquinoline

Friedlander Condensation for Functionalized Quinolines

The Friedlander synthesis involves acid- or base-catalyzed condensation of ortho-aminoaryl carbonyl compounds with ketones. This method allows precise control over substitution patterns.

Mechanistic Pathway

  • Schiff Base Formation : Reaction of ortho-aminobenzaldehyde with a ketone (e.g., ethyl acetoacetate) forms a Schiff base.

  • Cyclization : Intramolecular aldol condensation yields the quinoline framework.

Example :

2-Aminobenzaldehyde+Ethyl acetoacetateNeodymium(III)HNO32-Methylquinoline-4-carboxylic acid[1]\text{2-Aminobenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow[\text{Neodymium(III)}]{\text{HNO}_3} \text{2-Methylquinoline-4-carboxylic acid}

Adaptation for Target Compound :

  • Use ortho-aminoaryl aldehydes with pre-installed thiol groups (e.g., 2-amino-5-mercaptobenzaldehyde) and propargyl ketones to introduce the propynylsulfanyl moiety during cyclization.

Post-Synthetic Functionalization Strategies

Thiol-Alkyne Coupling

Quinoline thiols can undergo nucleophilic substitution with propargyl halides:

8-Mercaptoquinoline+Propargyl bromideBasePolar solventThis compound\text{8-Mercaptoquinoline} + \text{Propargyl bromide} \xrightarrow[\text{Base}]{\text{Polar solvent}} \text{this compound}

Optimization Considerations :

  • Base : K₂CO₃ or Et₃N in DMF or THF.

  • Temperature : 50–80°C for 12–24 hours.

  • Yield : ~60–75% (based on analogous thiol-alkylation reactions).

Catalytic and Solvent Systems

Mineral Oil as Reaction Medium

The patent US4617395A highlights the use of high-boiling mineral oils (e.g., vacuum gas oil) to improve heat transfer and reduce side reactions. Key advantages include:

  • Reusability : Spent oil can be combusted, minimizing waste.

  • Catalyst Compatibility : Sulfonic acids (e.g., dodecylbenzenesulfonic acid) remain soluble, enhancing cyclization efficiency.

Table 2 : Catalyst Performance in Mineral Oil

CatalystConcentration (wt%)Temperature (°C)Quinoline Yield (%)
Dodecylbenzenesulfonic acid5150–20076
H₂SO₄1018058

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